molecular formula C16H14N2O2S B2947609 N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide CAS No. 2034387-86-3

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B2947609
CAS No.: 2034387-86-3
M. Wt: 298.36
InChI Key: YPJRVAXHSPSEML-UHFFFAOYSA-N
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Description

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide, also known as FPA-124, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. FPA-124 has been shown to have significant effects on various biochemical and physiological processes, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide involves the inhibition of the protein Wnt signaling pathway. The Wnt signaling pathway is a critical pathway that regulates various cellular processes, including cell growth, proliferation, and differentiation. By inhibiting this pathway, this compound can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have significant effects on various biochemical and physiological processes. Studies have shown that this compound can inhibit the proliferation of cancer cells, induce apoptosis, and prevent the migration and invasion of cancer cells. This compound has also been shown to have anti-inflammatory effects and can inhibit the production of inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is its specificity for the Wnt signaling pathway. This specificity allows for targeted inhibition of cancer cells without affecting normal cells. However, one of the limitations of this compound is its potential toxicity, which can limit its use in clinical settings.

Future Directions

There are several future directions for research on N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide. One area of research is the development of more potent and selective inhibitors of the Wnt signaling pathway. Another area of research is the identification of biomarkers that can predict the response to this compound treatment. Additionally, research is needed to determine the optimal dosing and administration of this compound for maximal therapeutic efficacy.
Conclusion
In conclusion, this compound is a promising small molecule inhibitor that has significant potential for therapeutic applications in various diseases, particularly cancer. While there are limitations to its use, further research is needed to fully understand its mechanism of action and potential clinical applications.

Synthesis Methods

The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a multi-step process involving various chemical reactions. The first step involves the reaction of 6-(furan-3-yl)pyridine-3-carboxylic acid with thionyl chloride to form 6-(furan-3-yl)pyridine-3-carbonyl chloride. This intermediate is then reacted with 2-aminothiophene to form 6-(furan-3-yl)pyridin-3-ylmethyl-2-thiophen-3-ylacetamide, which is then further reacted with acetic anhydride to form the final product, this compound.

Scientific Research Applications

N-((6-(furan-3-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. One of the most promising areas of research for this compound is in the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells, making it a potential candidate for cancer therapy.

Properties

IUPAC Name

N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S/c19-16(7-12-4-6-21-11-12)18-9-13-1-2-15(17-8-13)14-3-5-20-10-14/h1-6,8,10-11H,7,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPJRVAXHSPSEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1CNC(=O)CC2=CSC=C2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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